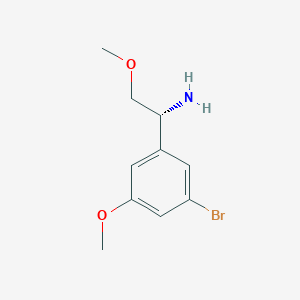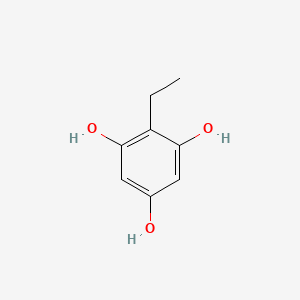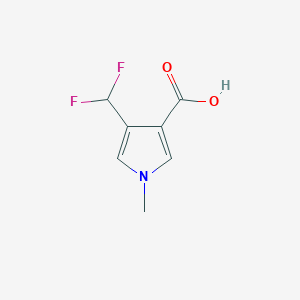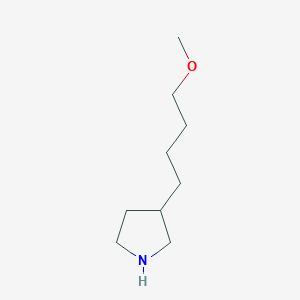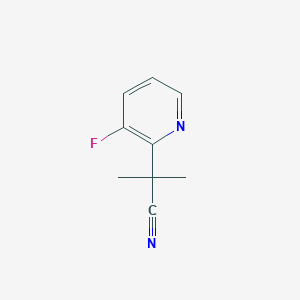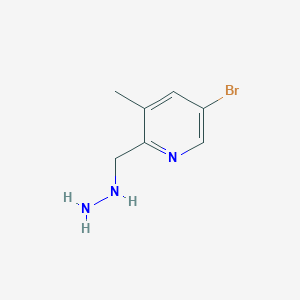
5-Bromo-2-(hydrazinylmethyl)-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(hydrazinylmethyl)-3-methylpyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a hydrazinylmethyl group at the 2nd position, and a methyl group at the 3rd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(hydrazinylmethyl)-3-methylpyridine typically involves the following steps:
-
Bromination: : The starting material, 2-(hydrazinylmethyl)-3-methylpyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired brominated product.
-
Hydrazine Addition: : The brominated intermediate is then treated with hydrazine hydrate in the presence of a base such as sodium hydroxide or potassium carbonate. This step introduces the hydrazinylmethyl group at the 2nd position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(hydrazinylmethyl)-3-methylpyridine undergoes various types of chemical reactions, including:
-
Substitution Reactions: : The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a palladium catalyst and a suitable base.
-
Oxidation and Reduction Reactions: : The hydrazinylmethyl group can undergo oxidation to form corresponding azides or reduction to form amines. Common oxidizing agents include hydrogen peroxide and sodium hypochlorite, while reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Palladium Catalysts: Used in substitution reactions to facilitate the replacement of the bromine atom.
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Products: Azides or other oxidized derivatives.
Reduction Products: Amines or other reduced derivatives.
Applications De Recherche Scientifique
5-Bromo-2-(hydrazinylmethyl)-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications. It could be used in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the synthesis of dyes, pigments, and other industrial products.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(hydrazinylmethyl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The hydrazinylmethyl group can form covalent bonds with target molecules, leading to inhibition or activation of specific pathways. The bromine atom may also contribute to the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-aminopyridine: Similar structure but with an amino group instead of a hydrazinylmethyl group.
5-Bromo-2-chloropyridine: Similar structure but with a chlorine atom instead of a hydrazinylmethyl group.
5-Bromo-2-methylpyridine: Similar structure but without the hydrazinylmethyl group.
Uniqueness
5-Bromo-2-(hydrazinylmethyl)-3-methylpyridine is unique due to the presence of both the hydrazinylmethyl and methyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C7H10BrN3 |
|---|---|
Poids moléculaire |
216.08 g/mol |
Nom IUPAC |
(5-bromo-3-methylpyridin-2-yl)methylhydrazine |
InChI |
InChI=1S/C7H10BrN3/c1-5-2-6(8)3-10-7(5)4-11-9/h2-3,11H,4,9H2,1H3 |
Clé InChI |
PZXVHTYYFVWNLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1CNN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


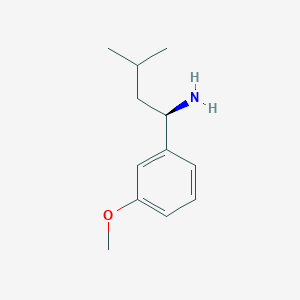
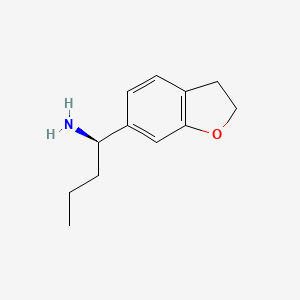



![N-Hydroxy-5-nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B15224355.png)
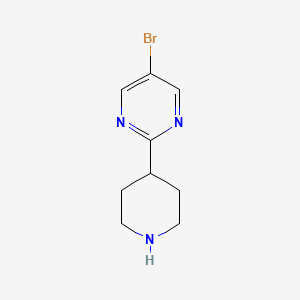
![Benzyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15224374.png)

